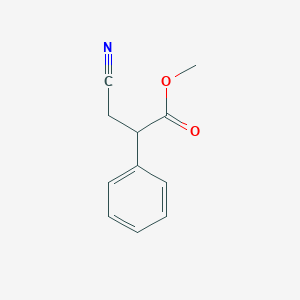

Methyl 3-cyano-2-phenylpropanoate

描述

属性

分子式 |

C11H11NO2 |

|---|---|

分子量 |

189.21 g/mol |

IUPAC 名称 |

methyl 3-cyano-2-phenylpropanoate |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI 键 |

POZIFRPMDFGLIW-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC#N)C1=CC=CC=C1 |

规范 SMILES |

COC(=O)C(CC#N)C1=CC=CC=C1 |

产品来源 |

United States |

科学研究应用

Synthetic Organic Chemistry

Methyl 3-cyano-2-phenylpropanoate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable for chemists aiming to create diverse compounds.

Key Reactions:

- Condensation Reactions: It can undergo condensation with various nucleophiles to form larger, more complex structures.

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, facilitating the introduction of other functional groups.

Pharmaceutical Development

In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise in drug discovery campaigns targeting various diseases.

Case Study: Antimycobacterial Activity

Recent studies have explored the synthesis of derivatives of this compound that exhibit activity against Mycobacterium tuberculosis. These compounds were tested for their ability to inhibit bacterial growth, highlighting the potential of this compound in developing new antitubercular agents .

| Compound | Activity (MIC µg/mL) | Toxicity (IC50 µg/mL) |

|---|---|---|

| Compound A | 0.40 | >32 |

| Compound B | 0.06 | >32 |

Agricultural Chemistry

This compound is also utilized in the formulation of agrochemicals. Its derivatives are being explored for use as pesticides and herbicides that enhance crop yield and protection.

Applications:

- Pesticide Formulations: The compound can be modified to develop effective pesticides that target specific pests while minimizing environmental impact.

- Herbicide Development: Research is ongoing into its use as a herbicide, focusing on selectivity and efficacy against various weed species.

Material Science

In material science, this compound is being investigated for its role in producing specialty polymers and resins. Its properties contribute to enhanced performance in coatings and adhesives.

Potential Applications:

- Coatings: The compound can be incorporated into coatings to improve adhesion and durability.

- Adhesives: Its chemical properties allow for the development of adhesives with superior bonding strength.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- Ethyl 3-cyano-2-phenylpropanoate: Differs by an ethyl ester group instead of methyl, which reduces polarity and increases lipophilicity. This substitution may enhance membrane permeability in biological systems .

- Methyl salicylate: Features a hydroxyl-substituted aromatic ring, increasing acidity (pKa ~1.08) and enabling hydrogen bonding, unlike the non-polar phenyl group in the target compound. Widely used in topical analgesics and fragrances .

- Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate: Incorporates an enoylamino side chain and hydroxyl group, enabling anti-inflammatory activity via NF-κB inhibition .

Physical and Chemical Properties

Notes:

- The methyl ester in this compound likely enhances water solubility compared to its ethyl analog but remains less polar than methyl salicylate due to the absence of hydroxyl groups.

- Cyano groups in both methyl and ethyl analogs may confer stability under acidic conditions but susceptibility to nucleophilic attack.

准备方法

N-Heterocyclic Carbene-Catalyzed Homoenolate Addition

Reaction Overview

A modern catalytic approach leverages N-heterocyclic carbenes (NHCs) to enable stereoselective synthesis of methyl 3-cyano-2-phenylpropanoate derivatives. This method employs 3-cyano-2H-iminochromene derivatives and cinnamaldehyde substrates in a homoenolate-mediated annulation.

Mechanism and Procedure

The reaction proceeds via NHC-generated homoenolate intermediates, which undergo conjugate addition to α,β-unsaturated aldehydes. Key steps include:

- Catalyst Activation : The NHC precatalyst (e.g., 3e ) reacts with K₃PO₄ to generate the active carbene species.

- Homoenolate Formation : Deprotonation of the cinnamaldehyde derivative forms a resonance-stabilized homoenolate.

- Cycloaddition : The homoenolate attacks the electrophilic carbon of 3-cyano-2H-iminochromene, followed by intramolecular esterification to yield the product.

A representative procedure involves:

- Reactants : 6-Chloro-2-imino-2H-chromene-3-carbonitrile (1.0 equiv) and (E)-3-(4-methoxyphenyl)acrylaldehyde (1.5 equiv).

- Conditions : CH₃CN:MeOH (20:1), 20 mol% NHC precatalyst 3e , 30 mol% K₃PO₄, room temperature, 12 hours.

- Yield : 69% with a diastereomeric ratio (d.r.) of 6:1.

Optimization and Scope

Solvent polarity significantly impacts yield and selectivity:

| Solvent | Yield (%) | d.r. |

|---|---|---|

| Acetonitrile | 73 | 7:1 |

| Dichloromethane | 44 | 1:1 |

| 1,4-Dioxane | 42 | 1:1 |

Increasing K₃PO₄ loading to 100 mol% marginally improves yield (56%) but reduces d.r. due to competing pathways. Substrates with electron-donating groups (e.g., p-methoxy) enhance reactivity, while steric hindrance lowers conversion.

Multi-Step Synthesis via Alkylation and Esterification

Stepwise Functionalization

A classical route involves sequential alkylation and esterification of phenylacetic acid derivatives. This method is ideal for large-scale production but requires rigorous purification.

Methyl Ester Formation

The carboxylic acid precursor (3-cyano-2-phenylpropanoic acid) is esterified using methanol under acidic conditions:

- Reagents : 3-Cyano-2-phenylpropanoic acid (1.0 equiv), methanol (excess), H₂SO₄ (catalytic).

- Conditions : Reflux for 3 hours.

- Yield : ~85% after distillation.

Alkylation of Malonate Derivatives

An alternative pathway utilizes dimethyl malonate as a starting material:

- Alkylation : Dimethyl malonate reacts with 2-chloro-5-nitropyridine in DMF using NaH as a base.

- Hydrolysis : The alkylated product is saponified with aqueous NaOH to yield the potassium salt.

- Acidification and Esterification : Treatment with HCl followed by methanol/H₂SO₄ furnishes the target ester.

Key Data :

Comparative Analysis of Methodologies

Efficiency and Practicality

| Parameter | NHC-Catalyzed Method | Multi-Step Synthesis |

|---|---|---|

| Reaction Time | 12–24 hours | 48–72 hours |

| Overall Yield | 69–73% | 54–66% |

| Stereocontrol | High (d.r. 7:1) | Not applicable |

| Scalability | Moderate | High |

The NHC method excels in stereoselectivity and step economy, making it suitable for asymmetric synthesis. Conversely, the multi-step approach offers better scalability for industrial applications despite lower yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。